molecular formula C4H5NOS B6229739 (1,2-oxazol-5-yl)methanethiol CAS No. 146796-43-2

(1,2-oxazol-5-yl)methanethiol

Cat. No.: B6229739
CAS No.: 146796-43-2
M. Wt: 115.2
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Description

(1,2-Oxazol-5-yl)methanethiol is a heterocyclic compound featuring an oxazole ring substituted with a methanethiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-haloketones with thioamides, which leads to the formation of the oxazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: (1,2-Oxazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. The oxazole ring is known for its biological activity, and the thiol group can enhance binding interactions with biological targets.

Industry: This compound is also used in the development of specialty chemicals and materials. Its reactivity allows for the modification of surfaces and the creation of functionalized polymers.

Mechanism of Action

The mechanism of action of (1,2-oxazol-5-yl)methanethiol depends on its specific application. In biological systems, the oxazole ring can interact with enzymes and receptors, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • (3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol
  • (2-Methyl-1,3-oxazol-5-yl)methanethiol

Comparison: (1,2-Oxazol-5-yl)methanethiol is unique due to the specific positioning of the thiol group on the oxazole ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications.

Properties

CAS No.

146796-43-2

Molecular Formula

C4H5NOS

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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